

An In-depth Technical Guide to 4-amino-N-cyclopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-amino-N-cyclopropylbenzenesulfonamide
Cat. No.:	B061937

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-N-cyclopropylbenzenesulfonamide is a sulfonamide derivative with potential applications in pharmacological research, particularly as a kinase inhibitor. This technical guide provides a comprehensive overview of its chemical properties, available experimental data, and its putative role in modulating key signaling pathways. Due to the limited availability of public experimental data for this specific compound, this guide combines reported data with computed properties and general experimental methodologies relevant to its compound class and biological targets.

Chemical Properties

The fundamental chemical properties of **4-amino-N-cyclopropylbenzenesulfonamide** are summarized below. It is important to note that while some experimental data is available, many of the physical properties are computationally predicted.

General and Structural Information

Property	Value	Source
IUPAC Name	4-amino-N-cyclopropylbenzenesulfonamide	PubChem
CAS Number	177785-41-0	Multiple Suppliers
PubChem CID	1134148	PubChem
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂ S	PubChem
Molecular Weight	212.27 g/mol	PubChem
SMILES	C1CC1NS(=O)(=O)C2=CC=C(C=C2)N	PubChem

Physicochemical Properties

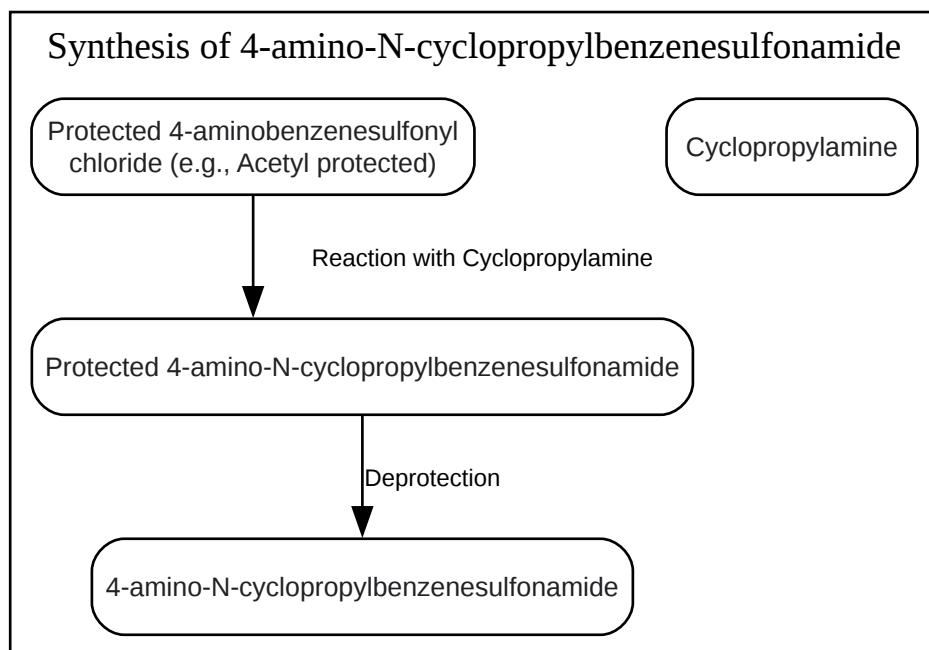
Property	Value	Remarks
Melting Point	No data available	Experimental value not found in public literature.
Boiling Point	No data available	Experimental value not found in public literature.
Solubility	No data available	Experimental value not found in public literature.
pKa	No data available	Experimental value not found in public literature.
LogP	2.76240	Computed

Experimental Data

Synthesis

A general synthetic route for **4-amino-N-cyclopropylbenzenesulfonamide** has been reported in the literature. The synthesis involves the reaction of a protected aminobenzenesulfonyl chloride with cyclopropylamine, followed by deprotection.

General Synthesis Scheme:



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A high-level schematic of the synthesis process.

A detailed, step-by-step experimental protocol for the synthesis of **4-amino-N-cyclopropylbenzenesulfonamide** is not publicly available. Researchers should refer to general methods for sulfonamide synthesis and adapt them accordingly.

¹H NMR Spectral Data

The following ¹H NMR data has been reported for **4-amino-N-cyclopropylbenzenesulfonamide**.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.40–7.44	m	3H	SO ₂ NH and Ar–H
6.61	d (J=9.0 Hz)	2H	Ar–H
5.94	s	2H	NH ₂

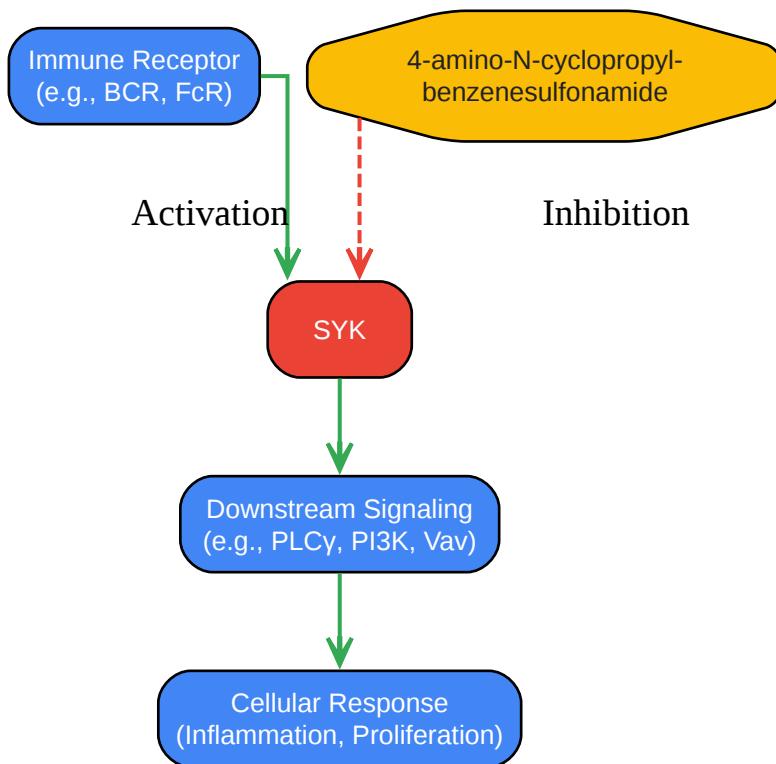
Solvent: DMSO-d₆, Frequency: 300 MHz

Biological Activity and Signaling Pathways

Patents have identified **4-amino-N-cyclopropylbenzenesulfonamide** as a potential inhibitor of several kinases, including Spleen Tyrosine Kinase (SYK), Leucine-Rich Repeat Kinase 2 (LRRK2), and Myosin Light Chain Kinase (MYLK). These kinases are implicated in a variety of cellular processes and disease states.

Spleen Tyrosine Kinase (SYK) Signaling Pathway

SYK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.^[1] It is involved in mediating cellular responses such as proliferation, differentiation, and phagocytosis.^[2] Inhibition of SYK is a therapeutic strategy for autoimmune diseases and certain cancers.^[1]

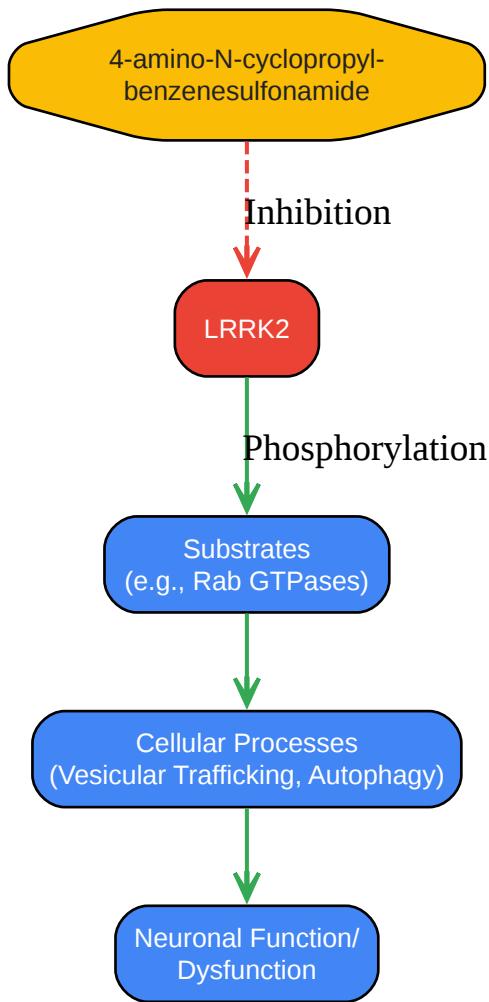


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Inhibition of the SYK signaling pathway.

Leucine-Rich Repeat Kinase 2 (LRRK2) Signaling Pathway

Mutations in the LRRK2 gene are a common genetic cause of Parkinson's disease.^[3] LRRK2 is a large, multi-domain protein with both kinase and GTPase activity, implicated in various cellular processes including vesicular trafficking, autophagy, and cytoskeletal dynamics.^{[3][4]}



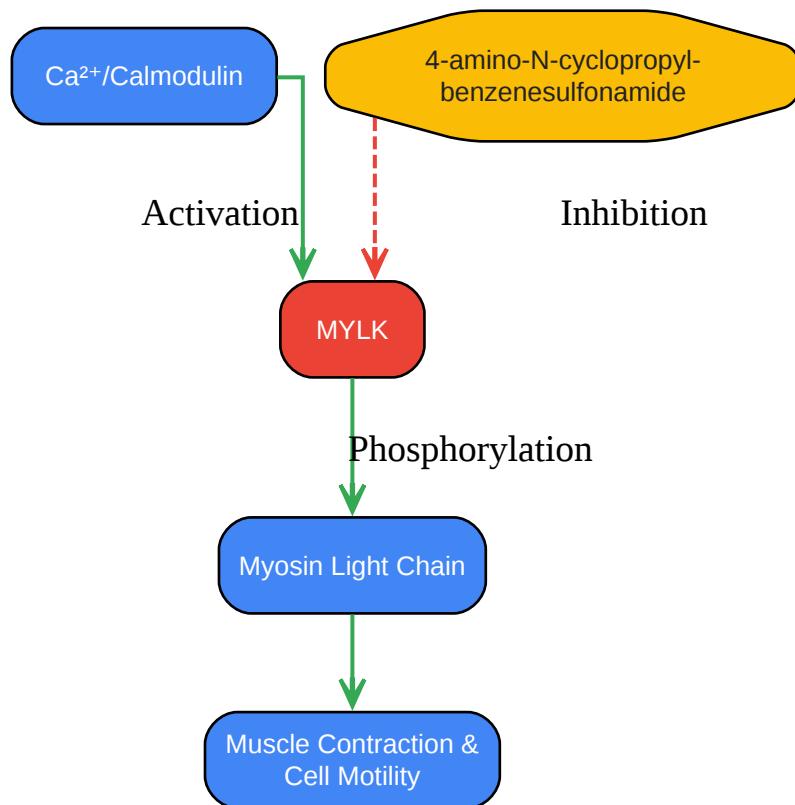
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Modulation of the LRRK2 signaling cascade.

Myosin Light Chain Kinase (MYLK) Signaling Pathway

MYLK is a serine/threonine-specific protein kinase that phosphorylates the regulatory light chain of myosin II, a key event in smooth muscle contraction and cell motility.^{[5][6]}

Dysregulation of MYLK activity is associated with various pathological conditions, including cardiovascular diseases and cancer.[6]



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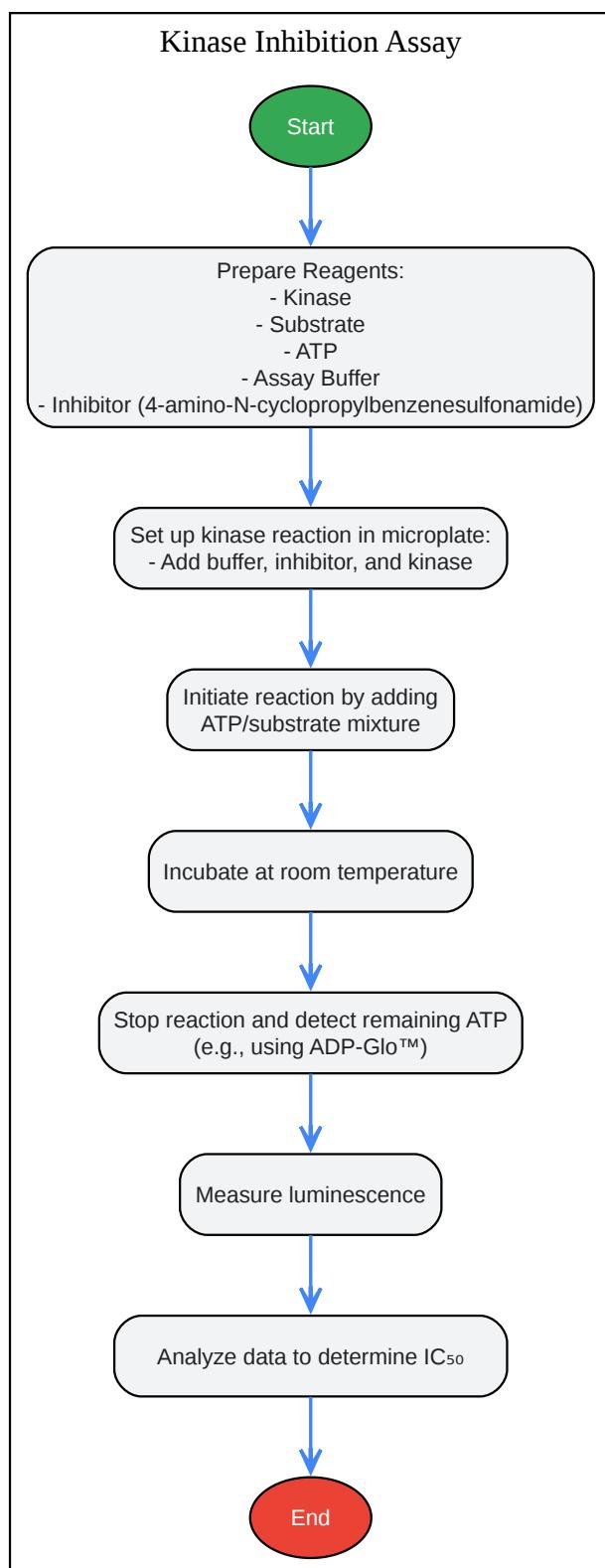
Interference with the MYLK signaling pathway.

Experimental Protocols

Detailed experimental protocols for the use of **4-amino-N-cyclopropylbenzenesulfonamide** are not available in the public domain. The following represents a generalized workflow for a kinase inhibition assay, which would be a primary method for evaluating the biological activity of this compound.

General Kinase Inhibition Assay Workflow

This protocol outlines the general steps for assessing the inhibitory activity of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.



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A generalized workflow for a kinase inhibition assay.

Materials:

- Purified recombinant kinase (SYK, LRRK2, or MYLK)
- Specific kinase substrate
- ATP
- Kinase assay buffer
- **4-amino-N-cyclopropylbenzenesulfonamide** (dissolved in a suitable solvent, e.g., DMSO)
- Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Microplate reader with luminescence detection capabilities

Methodology:

- Reagent Preparation: Prepare serial dilutions of **4-amino-N-cyclopropylbenzenesulfonamide**. Prepare solutions of the kinase, substrate, and ATP in the appropriate assay buffer.
- Reaction Setup: In a microplate, add the kinase and the test compound at various concentrations.
- Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.
- Incubation: Incubate the reaction mixture for a specified time at a controlled temperature to allow for the enzymatic reaction to proceed.
- Detection: Stop the kinase reaction and measure the amount of ATP consumed (or ADP produced). This is typically done by adding a detection reagent that generates a luminescent signal proportional to the amount of ATP remaining.
- Data Analysis: Measure the luminescence using a plate reader. The data is then used to calculate the percentage of kinase inhibition for each concentration of the compound. The half-maximal inhibitory concentration (IC_{50}) value can be determined by plotting the inhibition data against the compound concentration.

Conclusion

4-amino-N-cyclopropylbenzenesulfonamide is a compound of interest for its potential as a kinase inhibitor. While comprehensive experimental data on its physicochemical properties are currently lacking in the public domain, its chemical identity is well-established. The available spectral data and its putative biological targets—SYK, LRRK2, and MYLK—provide a solid foundation for further research. The general experimental protocols and pathway diagrams presented in this guide are intended to facilitate the design of future studies aimed at elucidating the therapeutic potential of this and related molecules. Further experimental validation of the computed properties and detailed investigation into its biological mechanisms are warranted.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-amino-N-cyclopropylbenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b061937#4-amino-n-cyclopropylbenzenesulfonamide-chemical-properties>]

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